molecular formula C8H11NO2 B1605610 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester CAS No. 74999-36-3

2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester

Cat. No. B1605610
CAS RN: 74999-36-3
M. Wt: 153.18 g/mol
InChI Key: NNDPBEVKFHCFGQ-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C8H11NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C8H11NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h4,9H,1-3H3 .

Future Directions

The future directions of research on “2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications. Pyrrole and its derivatives are considered a potential source of biologically active compounds , suggesting promising future directions in medicinal chemistry and drug discovery.

properties

IUPAC Name

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDPBEVKFHCFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225955
Record name 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester

CAS RN

74999-36-3
Record name 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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